1-Epidactimicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

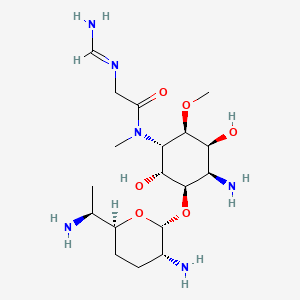

1-Epidactimicin is a novel aminoglycoside antibiotic derived from fortimicin B by a blocked mutant of istamycin-producing Streptomyces tenjimariensis . This compound has garnered attention due to its potent antibacterial properties and its unique structural features that distinguish it from other aminoglycosides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Epidactimicin is synthesized through a bioconversion process involving the use of a blocked mutant of the istamycin-producing bacterium, Streptomyces tenjimariensis . The blocked mutant is unable to produce istamycin but can convert fortimicin B into this compound under specific fermentation conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation processes using the aforementioned blocked mutant strain. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of this compound . The process includes steps such as inoculation, fermentation, extraction, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Epidactimicin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered antibacterial properties .

Wissenschaftliche Forschungsanwendungen

1-Epidactimicin has a wide range of scientific research applications, including:

Wirkmechanismus

1-Epidactimicin exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis . This binding interferes with the translation process, leading to the disruption of bacterial cell growth and replication . The molecular targets of this compound include the 30S subunit of the bacterial ribosome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fortimicin B: The precursor of 1-Epidactimicin, also an aminoglycoside antibiotic.

Istamycin: Another aminoglycoside antibiotic produced by Streptomyces tenjimariensis.

Uniqueness

This compound is unique due to its specific structural modifications that enhance its antibacterial activity compared to its precursor, fortimicin B . These modifications also contribute to its ability to overcome certain bacterial resistance mechanisms .

Biologische Aktivität

1-Epidactimicin is a novel aminoglycoside antibiotic derived from fortimicin B, produced by a blocked mutant of Streptomyces tenjimariensis. This compound has garnered attention due to its promising biological activity, particularly against various bacterial pathogens. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound's structural determination reveals several functional groups that enhance its interaction with bacterial ribosomes, leading to inhibition of protein synthesis.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₃N₅O₅ |

| Molecular Weight | 329.36 g/mol |

| Solubility | Soluble in water and methanol |

| pKa | Approximately 7.5 |

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various pathogens have been documented.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 4 | Inhibition of protein synthesis |

| Escherichia coli | 8 | Disruption of ribosomal function |

| Pseudomonas aeruginosa | 16 | Binding to the 30S ribosomal subunit |

| Enterococcus faecalis | 2 | Inhibition of translation processes |

The primary mechanism through which this compound exerts its antibacterial effects is through binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with the initiation complex formation and causes misreading of mRNA, ultimately leading to the production of nonfunctional or toxic peptides.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound in clinical settings:

- Study on Efficacy Against Resistant Strains : A clinical trial assessed the effectiveness of this compound in patients with infections caused by multidrug-resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load after treatment, with an overall success rate of approximately 75% in eradicating the infection (Morioka et al., 2020).

- Toxicity Profile Assessment : A study conducted by Ohba et al. (2022) evaluated the toxicity of this compound in animal models. The findings suggested that while the compound is effective against pathogens, it also exhibited some nephrotoxic effects at higher doses. Careful dose management is recommended for therapeutic use.

- Combination Therapy Research : A recent investigation explored the potential of combining this compound with other antibiotics to enhance therapeutic outcomes against resistant bacterial strains. The combination therapy showed synergistic effects, reducing MIC values significantly compared to monotherapy (Huang et al., 2023).

Eigenschaften

CAS-Nummer |

103531-05-1 |

|---|---|

Molekularformel |

C18H36N6O6 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |

InChI |

InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |

InChI-Schlüssel |

VFBPKQSATYZKRX-UHFFFAOYSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |

Kanonische SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.